molecular formula C19H25ClN2O4 B584943 2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanol Hydrochloride CAS No. 1346600-92-7

2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanol Hydrochloride

Cat. No.: B584943
CAS No.: 1346600-92-7
M. Wt: 380.869
InChI Key: WJDPXYJBBJAWFE-UHFFFAOYSA-N
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Description

2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanol Hydrochloride is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structural features, which include a nitrophenyl group, a butan-2-ylamino group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanol Hydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Alkylation: Formation of the butan-2-ylamino group.

    Etherification: Introduction of the methoxy group to the phenyl ring.

    Hydrochloride Formation: Conversion to the hydrochloride salt for enhanced stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration, alkylation, and etherification reactions under controlled conditions. The use of catalysts, temperature control, and purification steps are crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanol Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Replacement of functional groups on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an amine.

Scientific Research Applications

2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanol Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanol Hydrochloride involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the butan-2-ylamino and methoxyphenyl groups can interact with biological macromolecules. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-phenylethanol Hydrochloride: Lacks the methoxy group, which may affect its reactivity and biological activity.

    2-(4-(4-Aminophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanol Hydrochloride: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.

Uniqueness

The presence of both the nitrophenyl and methoxyphenyl groups in 2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanol Hydrochloride makes it unique in terms of its chemical reactivity and potential applications. These functional groups provide a balance of electronic effects and steric hindrance, which can be exploited in various chemical and biological contexts.

Properties

CAS No.

1346600-92-7

Molecular Formula

C19H25ClN2O4

Molecular Weight

380.869

IUPAC Name

1-(4-methoxyphenyl)-2-[4-(4-nitrophenyl)butan-2-ylamino]ethanol;hydrochloride

InChI

InChI=1S/C19H24N2O4.ClH/c1-14(3-4-15-5-9-17(10-6-15)21(23)24)20-13-19(22)16-7-11-18(25-2)12-8-16;/h5-12,14,19-20,22H,3-4,13H2,1-2H3;1H

InChI Key

WJDPXYJBBJAWFE-UHFFFAOYSA-N

SMILES

CC(CCC1=CC=C(C=C1)[N+](=O)[O-])NCC(C2=CC=C(C=C2)OC)O.Cl

Origin of Product

United States

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